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Compound of Interest

Compound Name: 2,6-Dimethyl-D-tyrosine

Cat. No.: B1591499 Get Quote

An In-Depth Technical Guide to 2,6-Dimethyl-D-tyrosine: Structure, Properties, and

Application in Peptide Chemistry

Introduction
2,6-Dimethyl-D-tyrosine (Dmt) is a synthetically modified, non-proteinogenic amino acid that

has garnered significant attention in the field of medicinal chemistry and drug development. As

a D-amino acid analog of L-tyrosine, it possesses unique structural and chemical properties

that make it a valuable tool for designing peptides with enhanced stability, receptor affinity, and

specific pharmacological profiles. This guide provides a comprehensive overview of the

chemical properties, structure, and applications of 2,6-Dimethyl-D-tyrosine, with a particular

focus on its role in the development of opioid receptor ligands.

Chemical Structure and Properties
The defining feature of 2,6-Dimethyl-D-tyrosine is the presence of two methyl groups on the

aromatic ring of the tyrosine side chain, at the ortho positions relative to the hydroxyl group.

This seemingly simple modification has profound implications for the molecule's overall

properties.

Structural Conformation
The two methyl groups on the phenolic ring of Dmt sterically hinder the rotation around the Cβ-

Cγ bond of the side chain. This restricted rotation significantly influences the conformational
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flexibility of the amino acid and, by extension, any peptide into which it is incorporated. This

conformational constraint is a key factor in its ability to modulate the binding affinity and

selectivity of peptides for their target receptors.

Physicochemical Properties
The addition of the two methyl groups also alters the physicochemical properties of the tyrosine

side chain. The increased lipophilicity can enhance the ability of Dmt-containing peptides to

cross cellular membranes, including the blood-brain barrier, which is a critical consideration in

the development of centrally acting drugs.

Table 1: Comparison of Physicochemical Properties

Property Tyrosine 2,6-Dimethyl-tyrosine

Molecular Formula C9H11NO3 C11H15NO3

Molecular Weight 181.19 g/mol 209.24 g/mol

Chirality L- or D- L- or D-

Key Feature Phenolic hydroxyl group
Two ortho-methyl groups on

the phenolic ring

Synthesis and Incorporation into Peptides
The synthesis of 2,6-Dimethyl-D-tyrosine and its subsequent incorporation into peptide chains

are critical steps in the development of novel peptide-based therapeutics.

Synthesis of the Monomer
The synthesis of 2,6-dimethyl-D-tyrosine is a multi-step process that is not commercially

widespread, often requiring custom synthesis. The starting material is typically a commercially

available precursor that undergoes a series of reactions to introduce the dimethyl groups onto

the aromatic ring and establish the correct stereochemistry at the alpha-carbon.

Solid-Phase Peptide Synthesis (SPPS)
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Once the protected Dmt monomer is obtained, it can be incorporated into a peptide sequence

using standard solid-phase peptide synthesis (SPPS) techniques. The general workflow for

SPPS is outlined below.

Solid-Phase Peptide Synthesis (SPPS) Cycle
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Figure 1: Generalized workflow for the incorporation of Fmoc-protected 2,6-Dimethyl-D-
tyrosine into a peptide sequence using solid-phase peptide synthesis.

Experimental Protocol: Incorporation of Dmt into a Peptide

Resin Swelling: The solid support resin (e.g., Rink Amide resin) is swelled in a suitable

solvent such as dimethylformamide (DMF).

Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is

removed using a solution of piperidine in DMF.

Washing: The resin is washed thoroughly with DMF to remove excess piperidine and by-

products.

Amino Acid Activation: The carboxylic acid of the incoming Fmoc-2,6-dimethyl-D-tyrosine is

activated using a coupling reagent (e.g., HBTU) in the presence of a base (e.g., DIEA).

Coupling: The activated Dmt is added to the resin, allowing it to couple with the deprotected

N-terminus of the growing peptide chain.
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Washing: The resin is again washed with DMF to remove unreacted reagents.

Repeat: Steps 2-6 are repeated for each subsequent amino acid in the desired sequence.

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the

resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically

containing trifluoroacetic acid (TFA).

Purification: The crude peptide is purified using reverse-phase high-performance liquid

chromatography (RP-HPLC).

Characterization: The final product is characterized by mass spectrometry to confirm its

identity and purity.

Applications in Drug Discovery: The Case of Opioid
Receptor Ligands
The unique properties of 2,6-Dimethyl-D-tyrosine have been particularly impactful in the field

of opioid receptor research. The conformational constraints imposed by the dimethyl groups

have been exploited to design highly potent and selective ligands for the different opioid

receptor subtypes (μ, δ, and κ).

Dmt in δ-Opioid Receptor Agonists
One of the most well-known applications of Dmt is in the design of δ-opioid receptor agonists.

The incorporation of Dmt at the first position of the enkephalin-derived peptide, H-Tyr-Tic-Phe-

Phe-OH (TIPP), where Tic is 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, resulted in a

significant increase in δ-receptor affinity and selectivity. The Dmt-Tic pharmacophore is a

cornerstone in the development of potent and selective δ-opioid receptor ligands.

Impact on Receptor Binding and Signaling
The restricted rotation of the Dmt side chain is thought to pre-organize the peptide into a

conformation that is optimal for binding to the target receptor. This "bioactive conformation"

reduces the entropic penalty of binding, leading to higher affinity. Furthermore, the specific

orientation of the phenolic hydroxyl group, which is crucial for interaction with the receptor, is

maintained in a favorable position.
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Figure 2: Conceptual diagram illustrating how the conformationally restricted side chain of Dmt

enhances binding affinity and selectivity for its target receptor.

Conclusion
2,6-Dimethyl-D-tyrosine is a powerful tool in the arsenal of medicinal chemists and peptide

scientists. Its unique structural features, particularly the sterically hindered side chain, provide a

means to control peptide conformation, leading to enhanced biological activity and selectivity.

The successful application of Dmt in the development of opioid receptor ligands serves as a

prime example of its potential. As our understanding of peptide-receptor interactions continues

to grow, it is likely that this and other modified amino acids will play an increasingly important

role in the design of next-generation peptide therapeutics.

To cite this document: BenchChem. [2,6-Dimethyl-D-tyrosine chemical properties and
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[https://www.benchchem.com/product/b1591499#2-6-dimethyl-d-tyrosine-chemical-
properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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